5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused pyrazole-pyridinone core. Key structural features include:
- 5-Methyl substitution: Enhances steric bulk and modulates electronic properties.
- 2-Phenyl group: Contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-25-14-19(22(28)26-12-11-16-7-5-6-8-17(16)13-26)21-20(15-25)23(29)27(24-21)18-9-3-2-4-10-18/h2-10,14-15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIMFTINMJBMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . This intermediate is then further reacted with appropriate reagents to form the final pyrazolo[4,3-c]pyridin-3-one structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring system.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interference with cell cycle regulation .
Neuroprotective Effects
The tetrahydroisoquinoline component is known for its neuroprotective properties. Research indicates that derivatives of this compound can potentially protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems further enhances its therapeutic profile in neurological disorders .
Antimicrobial Properties
Compounds related to pyrazolo[4,3-c]pyridine have demonstrated antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Synthesis of Pyrazolo[4,3-c]pyridine Derivatives
The synthesis of 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves cyclization reactions between appropriate precursors under acidic or basic conditions. Various methods have been developed to optimize yields and selectivity:
- Cyclo-condensation Reactions : Utilizing 1H-pyrazoles with carbonyl compounds under acidic conditions has been a common approach.
- Multi-component Reactions : These reactions can streamline the synthesis process by combining multiple reactants in a single step to form the desired product efficiently.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of several pyrazolo[4,3-c]pyridine derivatives against K562 and MCF-7 cell lines. The results indicated that certain substitutions at the 7-position significantly enhanced cytotoxicity compared to unsubstituted analogs. This suggests that structural modifications can fine-tune the biological activity of these compounds .
Case Study 2: Neuroprotective Mechanisms
In another investigation focused on neuroprotection, compounds derived from tetrahydroisoquinoline were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results demonstrated a marked reduction in cell death and increased viability in treated groups compared to controls .
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazolo[4,3-c]pyridin-3-one derivatives:
Key Observations :
- Substituent Effects: The 5-methyl group in the target compound reduces steric hindrance compared to 5-ethyl or 5-methoxyalkyl substituents in analogs .
- Molecular Weight : The target compound (422.47 g/mol) is lighter than analogs with bulkier substituents (e.g., 479.60 g/mol for ), which may influence bioavailability.
Pharmacological Implications
Binding Affinity and Selectivity
- Piperazine Derivatives : Compounds like and exhibit enhanced solubility due to polar piperazine groups but may suffer from off-target effects due to flexibility .
- Tetrahydroisoquinoline Analogs: The rigid bicyclic system in the target compound could improve binding to hydrophobic pockets in enzymes (e.g., kinases) compared to piperazine-linked derivatives .
Biological Activity
5-Methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry. Its structure features multiple functional groups that are likely to interact with various biological targets.
- Molecular Formula : C22H24N4O
- Molecular Weight : 384.4 g/mol
The compound's structure includes a fused ring system with both pyrazole and pyridine components, which contribute to its reactivity and potential biological interactions.
Although the precise mechanism of action for this compound is not fully elucidated in current literature, its structural characteristics suggest potential interactions with enzymes or receptors. The heterocyclic nature allows for binding interactions that could modulate biological pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance:
- Case Study : A study involving derivatives of isoquinoline demonstrated significant antiproliferative activity against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. Some derivatives exhibited IC50 values as low as 2.8 µg/mL against PC-3 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4g | PC-3 | 2.8 ± 0.11 |
| 4j | PC-3 | 3.1 ± 0.10 |
| 4k | PC-3 | 3.0 ± 0.06 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential to inhibit specific enzymes:
- Thymidine Phosphorylase Inhibition : Similar compounds have shown inhibitory effects on thymidine phosphorylase with IC50 values ranging from 1.10 µM to 54.60 µM . This enzyme plays a crucial role in nucleotide metabolism and is a target for cancer therapy.
| Compound | IC50 (µM) |
|---|---|
| Analog 1 | 1.10 ± 0.05 |
| Analog 20 | 54.60 ± 1.50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and type of substituents on the phenyl ring significantly influence the biological activity of these compounds. For example, variations in hydroxyl and methoxy groups at different positions resulted in notable differences in inhibitory potency against thymidine phosphorylase .
Q & A
Q. What are the recommended synthetic routes for preparing 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one?
- Methodology : The synthesis involves multi-step heterocyclic assembly. For the pyrazolo-pyridinone core, cyclocondensation of β-ketoesters with hydrazines under acidic conditions (e.g., HCl) is typical . The tetrahydroisoquinoline-carbonyl moiety is introduced via acylation using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). Example conditions:
- Step 1 : Condensation of 5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one precursor with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in dry THF at 0–5°C .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Use catalytic triethylamine to neutralize HCl byproducts .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include pyrazolo-pyridinone protons (δ 6.8–7.5 ppm for aromatic H) and tetrahydroisoquinoline carbonyl (δ ~170 ppm) .
- HRMS : Exact mass calculation for C₂₃H₂₀N₄O₂ (expected [M+H]⁺: 385.1664) .
- Crystallography : Single-crystal X-ray diffraction (if crystals form) to resolve stereochemistry .
Advanced Research Questions
Q. How can reaction yields be improved for the acylation step introducing the tetrahydroisoquinoline moiety?
- Methodology :
- Solvent Optimization : Replace THF with dichloromethane to enhance carbonyl chloride reactivity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize the acyl intermediate .
- Temperature Control : Gradual warming (0°C → room temperature) reduces side-product formation .
- Table : Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | None | 0–5 | 52 |
| DCM | ZnCl₂ | 0–25 | 78 |
Q. How to resolve contradictions in NMR data for the pyrazolo-pyridinone core?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 298 K vs. 323 K) to assess tautomerism in the pyridinone ring .
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons (e.g., distinguishing N-methyl vs. aryl protons) .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate, δ 7.2–7.6 ppm for phenyl groups) .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 7WN for kinase domains) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the tetrahydroisoquinoline moiety in hydrophobic pockets .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate charge distribution on the carbonyl group .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Approach :
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer .
- Prodrug Design : Introduce phosphate esters at the pyridinone oxygen to enhance aqueous solubility .
Q. What strategies validate the compound’s stability under physiological conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
